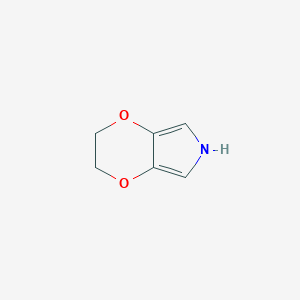

3,4-Ethylenedioxypyrrole

Description

Properties

IUPAC Name |

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMAMPVPZBIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CNC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

259737-85-4 | |

| Record name | Poly(3,4-ethylenedioxypyrrole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259737-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40584596 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169616-17-5 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Ethylenedioxypyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Ethylenedioxypyrrole (EDOP): A Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,4-Ethylenedioxypyrrole (EDOP), a heterocyclic monomer that serves as a building block for conducting polymers. This document collates available data on the physical and chemical properties of the EDOP monomer and the resulting polymer, poly(this compound) (PEDOP). Detailed methodologies for the polymerization of EDOP are presented, along with visualizations of the polymerization mechanism and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals working in the fields of materials science, organic electronics, and drug development.

Introduction

This compound (EDOP) is an electron-rich aromatic compound that has garnered significant interest for its ability to form highly conductive and stable polymers. The resulting polymer, poly(this compound) (PEDOP), is a member of the conducting polymer family and exhibits promising electronic and optical properties. These characteristics make EDOP and PEDOP valuable materials for a range of applications, including in the development of organic electronic devices, sensors, and as components in drug delivery systems. This guide aims to provide a detailed summary of the core properties of EDOP and its polymer, along with practical information on its synthesis and characterization.

Fundamental Properties of this compound (EDOP) Monomer

The fundamental physical and chemical properties of the EDOP monomer are crucial for its handling, purification, and subsequent polymerization. A summary of these properties is provided in the table below.

Table 1: Physical and Chemical Properties of this compound (EDOP) Monomer

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Melting Point | -108 °C |

| Boiling Point | 65-67 °C |

| Density | 0.889 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4070 |

| Appearance | Not specified in publicly available data |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile) |

Note: Data compiled from various chemical supplier databases. A detailed experimental protocol for the synthesis of the EDOP monomer was not found in the publicly available literature accessed.

Properties of Poly(this compound) (PEDOP)

The polymer derived from EDOP, PEDOP, exhibits a range of electronic and optical properties that are dependent on the synthesis method, dopants, and the presence of comonomers.

Table 2: Electronic and Optical Properties of Poly(this compound) (PEDOP)

| Property | Value Range | Notes |

| Electrical Conductivity | 10⁻⁷ to >1 S/cm | Highly dependent on the dopant, polymerization method, and whether it is a homopolymer or copolymer. |

| Optical Band Gap (Eg) | 1.45 - 2.44 eV | Can be tuned by introducing different functional groups or by forming copolymers.[1] Methine-bridged PEDOP shows a smaller band gap.[1] |

| Redox Potential | Low oxidation potential, indicating it is easily oxidized.[2] | The ethylenedioxy group enhances the electrochemical properties of the polypyrrole backbone.[2] |

| Stability | Exhibits good redox stability upon potential cycling.[2] | The stability is a key advantage for its use in electronic devices. |

Experimental Protocols for Polymerization

The synthesis of PEDOP can be achieved through both chemical and electrochemical polymerization methods.

Chemical Oxidative Polymerization

This method involves the use of a chemical oxidizing agent to initiate the polymerization of the EDOP monomer.

Materials:

-

This compound (EDOP) monomer

-

Anhydrous ferric chloride (FeCl₃) as the oxidizing agent

-

Acetonitrile (B52724) (ACN) as the solvent

-

Methanol (B129727) (for washing)

Procedure:

-

Dissolve the EDOP monomer in acetonitrile to a desired concentration (e.g., 0.1 M).

-

In a separate flask, prepare a solution of ferric chloride in acetonitrile.

-

Cool the monomer solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add the ferric chloride solution dropwise to the monomer solution. The molar ratio of oxidant to monomer is typically around 2:1 to 3:1.

-

Continue stirring the reaction mixture at 0-5 °C for a specified period, often 24 hours.

-

The precipitated polymer is then collected by filtration.

-

The polymer is washed with methanol to remove any unreacted monomer, oxidant, and oligomers.

-

The final polymer product is dried under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a PEDOP film onto an electrode surface.

Materials:

-

This compound (EDOP) monomer

-

Lithium perchlorate (B79767) (LiClO₄) as the electrolyte

-

Acetonitrile (ACN) as the solvent

-

A three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode)

Procedure:

-

Prepare an electrolyte solution by dissolving the EDOP monomer and lithium perchlorate in acetonitrile. A typical concentration is 0.1 M for both the monomer and the electrolyte.

-

Assemble the three-electrode cell with the desired working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold).

-

Immerse the electrodes in the electrolyte solution.

-

Apply a potential to the working electrode to initiate the polymerization. This can be done potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential).

-

The PEDOP film will grow on the surface of the working electrode. The thickness of the film can be controlled by the polymerization time or the amount of charge passed.

-

After polymerization, the coated electrode is rinsed with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Visualizations

Polymerization Mechanism

The oxidative polymerization of this compound is believed to proceed through a mechanism involving the formation of radical cations, followed by dimerization and subsequent chain propagation. This mechanism is analogous to that of the well-studied 3,4-ethylenedioxythiophene (B145204) (EDOT).

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Ethylenedioxypyrrole (EDOP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Ethylenedioxypyrrole (EDOP), a heterocyclic monomer crucial for the development of advanced conducting polymers with significant applications in the biomedical and pharmaceutical fields. This document details experimental protocols for the chemical and electrochemical synthesis of poly(this compound) (PEDOT), along with a thorough summary of its characterization data.

Synthesis of this compound (EDOP) Monomer

The synthesis of the EDOP monomer is a critical first step. While various synthetic routes have been explored, a common pathway involves the reaction of 3,4-dimethoxythiophene (B1306923) with an appropriate diol. The following protocol is a representative method for the synthesis of the EDOP monomer.

Experimental Protocol: Synthesis of EDOP Monomer

Materials:

-

3,4-Dimethoxythiophene

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (for extraction)

-

Hexane (B92381) (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxythiophene (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or GC-MS analysis), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane as the eluent, or by recrystallization from a suitable solvent system to yield pure this compound.

Polymerization of this compound

PEDOT, the conductive polymer derived from EDOP, can be synthesized through either chemical or electrochemical polymerization methods.

Chemical Polymerization

Chemical oxidative polymerization is a common method for producing bulk quantities of PEDOT. Ferric chloride (FeCl₃) is a widely used oxidizing agent.

Materials:

-

This compound (EDOP) monomer

-

Anhydrous ferric chloride (FeCl₃)

-

Acetonitrile (B52724) (ACN), anhydrous

-

Deionized water

Procedure:

-

Dissolve the EDOP monomer in anhydrous acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous acetonitrile. The molar ratio of FeCl₃ to EDOP is typically 2.4:1.[1]

-

Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the FeCl₃ solution dropwise to the stirring EDOP solution. A color change to dark blue or black indicates the onset of polymerization.

-

Continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to stir at room temperature for an additional 22 hours to ensure complete polymerization.

-

Precipitate the polymer by adding methanol to the reaction mixture.

-

Collect the polymer precipitate by filtration.

-

Purification: Wash the polymer repeatedly with methanol to remove unreacted monomer and residual oxidant. Follow this with washes with deionized water until the filtrate is colorless and free of iron (tested with potassium ferrocyanide solution).[2]

-

Dry the purified PEDOT powder in a vacuum oven at 50-60 °C for 24 hours.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of PEDOT films onto conductive substrates, offering excellent control over film thickness and morphology.

Materials:

-

This compound (EDOP) monomer

-

Acetonitrile (ACN), electrochemical grade

-

Lithium perchlorate (B79767) (LiClO₄) or another suitable supporting electrolyte

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

Procedure:

-

Prepare an electrolyte solution by dissolving the EDOP monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.[3]

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Polymerize the EDOP onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. For cyclic voltammetry, cycle the potential in a range that encompasses the oxidation potential of the EDOP monomer (e.g., -0.8 V to 1.5 V vs. Ag/AgCl) for a set number of cycles.

-

After polymerization, rinse the PEDOT-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the electrode under a stream of inert gas.

Characterization of this compound and Poly(this compound)

A suite of analytical techniques is employed to confirm the structure and properties of both the EDOP monomer and the resulting PEDOT polymer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the EDOP monomer.

Table 1: Predicted NMR Data for this compound (EDOP) Monomer

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.5 - 7.0 | s | Pyrrole (B145914) C-H |

| ¹H | ~4.2 - 4.5 | s | Ethylene (-O-CH₂-CH₂-O-) |

| ¹H | ~7.5 - 8.5 | br s | Pyrrole N-H |

| ¹³C | ~100 - 110 | Pyrrole C-H | |

| ¹³C | ~130 - 140 | Pyrrole C-O | |

| ¹³C | ~65 - 70 | Ethylene (-O-CH₂-CH₂-O-) |

Note: Predicted values are based on typical ranges for similar heterocyclic compounds. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in both the monomer and the polymer.

Table 2: Key FTIR Peak Assignments for EDOP and PEDOT

| Wavenumber (cm⁻¹) | Assignment (EDOP Monomer) | Assignment (PEDOT Polymer) |

| ~3400 | N-H stretching | N-H stretching (broader) |

| ~2900-3000 | C-H stretching (ethylene) | C-H stretching (ethylene) |

| ~1600-1650 | C=C stretching (pyrrole ring) | C=C stretching (pyrrole ring, shifted) |

| ~1450-1550 | C-N stretching (pyrrole ring) | C-N stretching (pyrrole ring, shifted) |

| ~1050-1250 | C-O-C stretching (dioxane ring) | C-O-C stretching (dioxane ring) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules.

Table 3: UV-Vis Absorption Data

| Compound | Solvent | λ_max (nm) | Notes |

| EDOP Monomer | Acetonitrile | ~250-280 | π-π* transitions in the pyrrole ring |

| Neutral PEDOT | Acetonitrile | ~450-550 | π-π* transition of the conjugated backbone |

| Oxidized PEDOT | Acetonitrile | >700 | Presence of polarons and bipolarons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the EDOP monomer.

Table 4: Predicted Mass Spectrometry Data for EDOP Monomer

| Ionization Mode | [M]+• or [M+H]+ | Key Fragmentation Pathways |

| Electron Ionization (EI) | m/z = 139 | Loss of ethylene oxide (C₂H₄O), loss of CO, retro-Diels-Alder of the dioxane ring. |

| Electrospray (ESI) | m/z = 140 | Fragmentation will be less extensive than EI. |

Electrochemical Characterization

Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of PEDOT films. It provides information on the oxidation and reduction potentials, electrochemical stability, and charge storage capacity. A typical cyclic voltammogram of a PEDOT film will show reversible redox peaks corresponding to the p-doping and de-doping processes.

Workflow and Pathway Diagrams

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of EDOP and PEDOT.

Diagram 2: Drug Delivery Mechanism of PEDOT

Caption: Mechanism of electrically controlled drug release from a PEDOT matrix.

Applications in Drug Development

Poly(this compound) is a promising material for biomedical applications due to its biocompatibility, electrical conductivity, and stability.[4] Its ability to be electrochemically synthesized allows for the incorporation of therapeutic agents directly into the polymer matrix during its formation. This has led to its investigation as a component of controlled drug delivery systems.[4]

For instance, PEDOT has been successfully used as a matrix for the localized delivery of the anti-inflammatory drug ibuprofen.[3][4] The drug, which exists as an anion, is entrapped within the positively charged (oxidized) PEDOT backbone during electropolymerization. The release of the drug can then be triggered on-demand by applying a negative potential to the polymer, which reduces it to its neutral state. This change in the polymer's charge state expels the entrapped drug anions to maintain charge neutrality. This mechanism allows for precise spatial and temporal control over drug release, which is highly desirable for targeted therapies and reducing systemic side effects.

Conclusion

This compound is a valuable monomer for the synthesis of the conducting polymer PEDOT, which possesses a unique combination of properties that make it suitable for a range of applications, particularly in the field of drug delivery. The synthetic methods outlined in this guide provide a foundation for the preparation of high-purity EDOP and PEDOT. The characterization data and workflows presented offer a comprehensive framework for researchers and scientists to develop and evaluate EDOP-based materials for innovative therapeutic applications.

References

Electronic structure of poly(3,4-Ethylenedioxypyrrole)

An In-Depth Technical Guide to the Electronic Structure of Poly(3,4-Ethylenedioxypyrrole)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(this compound) (PEDOP) is an electronically conducting polymer that garners significant interest for its unique optical and electronic properties. As a derivative of polypyrrole, it is part of a class of materials essential for developing advanced electronic devices, sensors, and bio-interfaces. Understanding its electronic structure is fundamental to harnessing its full potential. This guide provides a comprehensive overview of the synthesis, theoretical electronic structure, doping mechanisms, and experimental characterization of PEDOP. It includes detailed experimental protocols, tabulated quantitative data for key electronic parameters, and workflow diagrams to elucidate complex processes.

Introduction to Poly(this compound) (PEDOP)

Poly(this compound), or PEDOP, is a conjugated polymer belonging to the family of electron-rich conductive polymers, which also includes well-known materials like polypyrrole (PPY) and poly(3,4-ethylenedioxythiophene) (PEDOT).[1] The ethylenedioxy group substitution on the pyrrole (B145914) ring enhances its electronic and electrochemical properties.[1] These polymers are distinguished by their ability to be reversibly switched between an oxidized (conducting) and a neutral (semiconducting) state.[1] This tuneability, combined with PEDOP's inherent properties, makes it a promising candidate for applications in electrolytic capacitors, sensors, and light-emitting diodes.[1]

Synthesis of PEDOP

PEDOP is typically synthesized via oxidative polymerization, which can be achieved through either chemical or electrochemical methods. Both methods involve the oxidation of the this compound (EDOP) monomer to form radical cations, which then couple to form the polymer chain.

Chemical Oxidative Polymerization

In this method, a chemical oxidizing agent is used to initiate the polymerization of the EDOP monomer. Ferric chloride (FeCl₃) in an acetonitrile (B52724) (ACN) solvent is a commonly used system.[2] The oxidant initiates the process, and its anion (Cl⁻) can act as a dopant for the resulting polymer.

Experimental Protocol: Chemical Synthesis

-

Monomer Solution: Prepare a solution of this compound (EDOP) monomer in HPLC-grade acetonitrile (ACN) to a concentration of 0.1 M.[2]

-

Oxidant Solution: Prepare a solution of anhydrous ferric chloride (FeCl₃) in ACN. The molar ratio of oxidant to monomer is typically maintained at 1:1.[2]

-

Polymerization: Cool the monomer solution to 0-5 °C under constant stirring.[2] Add the oxidant solution dropwise to the monomer solution to initiate polymerization.[2]

-

Recovery: Allow the reaction to proceed for a specified time (e.g., 24 hours). The synthesized polymer will precipitate out of the solution.

-

Purification: Collect the polymer precipitate by filtration. Wash it repeatedly with acetonitrile and methanol (B129727) to remove any unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the purified polymer product under a vacuum at a moderate temperature.

Electrochemical Polymerization (Electropolymerization)

Electropolymerization offers excellent control over the thickness, morphology, and properties of the resulting polymer film, as it is deposited directly onto an electrode surface. The process is carried out in a three-electrode electrochemical cell.

Experimental Protocol: Potentiodynamic Electropolymerization

-

Electrolyte Solution: Prepare an aqueous solution containing 0.01 mol·dm⁻³ EDOP monomer and a supporting electrolyte, such as 0.1 mol·dm⁻³ sodium sulfate (B86663) (Na₂SO₄).[3]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., gold plate), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Saturated Calomel Electrode, SCE).[3]

-

Polymerization: Immerse the electrodes in the electrolyte solution. Apply a sweeping potential (e.g., using cyclic voltammetry) between a set range, for instance, 60 mV to 600 mV vs. SCE, at a scan rate of 10 mV/s.[3]

-

Film Growth: Repeat the potential sweep for a set number of cycles (e.g., 20 cycles) to grow the PEDOP film on the working electrode.[3] The film's growth can be monitored by the increasing current in successive voltammetric cycles.

-

Post-Treatment: After deposition, rinse the polymer-coated electrode with deionized water or an appropriate solvent to remove residual monomer and electrolyte.

Figure 1: Workflow for the electrochemical synthesis of PEDOP.

The Electronic Structure of PEDOP

The electronic properties of conjugated polymers are defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The energy difference between these two levels is the HOMO-LUMO gap, often referred to as the band gap (Eg).[4] This band gap determines the energy required to excite an electron from the HOMO to the LUMO, dictating the material's optical and electronic characteristics.

In its neutral state, PEDOP has a relatively large band gap and behaves as a semiconductor. Theoretical calculations using Density Functional Theory (DFT) with the B3LYP functional and 6-31G basis set have estimated the band gap of pristine PEDOP to be approximately 2.44 eV.[6] This value is crucial as it corresponds to the energy of the polymer's primary electronic transition (π-π* transition).

Doping and the Charged Electronic Structure

A key feature of conducting polymers is the ability to modify their electronic structure through a process called doping. For PEDOP, this is typically an oxidative process (p-doping) where electrons are removed from the polymer backbone. This creates positive charges on the chain that are stabilized by counter-ions from the surrounding electrolyte.

This oxidation process does not create free electrons and holes as in traditional inorganic semiconductors. Instead, it leads to the formation of localized charge carriers known as polarons (radical cations) and bipolarons (dications).[7][8][9] These charge carriers introduce new energy levels within the original HOMO-LUMO gap, effectively reducing the band gap and dramatically increasing electrical conductivity. The neutral polymer is typically dark blue-black, while the doped state becomes a more transparent light yellow-greenish color.[1]

Figure 2: Logical diagram of the p-doping mechanism in PEDOP.

Experimental Characterization Techniques

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of materials.[10][11] For PEDOP, it provides the oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels, respectively. The difference between the onset potentials for oxidation and reduction gives the electrochemical band gap.

Experimental Protocol: Cyclic Voltammetry of a PEDOP Film

-

Cell Setup: Use the same three-electrode cell as in electropolymerization, with the PEDOP-coated electrode as the working electrode.

-

Electrolyte: The electrolyte should be free of the monomer. A 0.1 mol·dm⁻³ aqueous solution of an acid like H₂SO₄ is suitable.[3]

-

Potential Sweep: Scan the potential in a range that covers the oxidation and reduction processes of the film, for example, from -0.5 V to 0.5 V vs. SSCE.[3]

-

Data Acquisition: Record the current response as a function of the applied potential at various scan rates (e.g., 10 mV/s and 50 mV/s).[3] The resulting plot is a voltammogram.

-

Analysis: From the voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). These values can be used to calculate the HOMO and LUMO energy levels using empirical formulas relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

E_HOMO = -e(E_ox - E_ref + 4.8) (eV)

-

E_LUMO = -e(E_red - E_ref + 4.8) (eV)

-

Electrochemical Band Gap (Eg) = E_LUMO - E_HOMO

-

Figure 3: Experimental workflow for Cyclic Voltammetry analysis.

UV-vis-NIR Spectroscopy

UV-visible-near-infrared spectroscopy is used to determine the optical properties of the polymer. The absorption spectrum of a neutral PEDOP film shows a characteristic peak corresponding to the π-π* transition, and the onset of this absorption peak can be used to calculate the optical band gap. Upon doping, new absorption bands appear at lower energies (in the visible and near-infrared regions) due to the electronic transitions involving the newly formed polaron and bipolaron states.[9]

Experimental Protocol: UV-vis Spectroscopy

-

Sample Preparation: Deposit a thin film of PEDOP onto a transparent substrate, such as quartz or ITO-coated glass, using either chemical or electrochemical methods.

-

Spectrometer Setup: Place the PEDOP-coated substrate in the sample holder of a UV-vis-NIR spectrophotometer. Use a blank, uncoated substrate as a reference.

-

Measurement: Record the absorbance spectrum over a wide wavelength range (e.g., 300 nm to 2500 nm).

-

Analysis: Identify the absorption edge (λ_onset) from the π-π* transition peak. Calculate the optical band gap using the formula:

-

Optical Band Gap (Eg) = 1240 / λ_onset (eV)

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states within the top few nanometers of a material.[12] For PEDOP, XPS can be used to confirm the polymer structure by identifying the core-level spectra of Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s). It is also highly effective for confirming the successful incorporation of counter-ions after doping by detecting the elements present in the dopant anion.

Experimental Protocol: XPS Analysis

-

Sample Preparation: Place the PEDOP film or powder on a sample holder compatible with the XPS instrument. Samples must be stable under ultra-high vacuum conditions.[12]

-

Survey Scan: Perform an initial wide-energy survey scan to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the specific elements of interest (C, O, N, and elements from the dopant).

-

Data Analysis: Deconvolute the high-resolution peaks to identify different chemical states. For example, the C 1s spectrum can be resolved into components corresponding to C-C/C-H, C-N, and C-O bonds.

Summary of Electronic Properties

The following table summarizes the key quantitative data related to the electronic structure of PEDOP and its derivatives as reported in the literature.

| Property | Value (eV) | Method | State | Reference |

| Theoretical Band Gap | 2.44 | DFT (B3LYP/6-31G) | Neutral PEDOP | [6] |

| Theoretical Band Gap | 0.68 | DFT (B3LYP/6-31G) | Methine-bridged PEDOP | [6] |

| Optical Band Gap | 1.45 | UV-vis Spectroscopy | Methine-bridged PEDOP-nb | [6] |

| Optical Band Gap | 1.77 | UV-vis Spectroscopy | Methine-bridged PEDOP-b | [6] |

| Electrochemical Band Gap | 1.59 | Cyclic Voltammetry | Methine-bridged PEDOP-b | [6] |

| Work Function | ~4.0 | UPS | Neutral PEDOT* | [13] |

*Note: Data for pristine PEDOP is limited; some analogous values are taken from the closely related and more extensively studied PEDOT for context.

Conclusion

The electronic structure of poly(this compound) is characterized by a tuneable band gap that can be significantly altered through oxidative doping. In its neutral form, it is a semiconductor with a theoretical band gap of around 2.44 eV.[6] Upon p-doping, the formation of polaron and bipolaron charge carriers introduces new energy states within the gap, drastically lowering the transition energies and increasing conductivity. This transition is readily observable through electrochemical and spectroscopic techniques. The ability to control these fundamental electronic properties through well-defined chemical and electrochemical methods makes PEDOP a highly versatile material for researchers and scientists developing next-generation organic electronic and biomedical devices.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. real.mtak.hu [real.mtak.hu]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. ossila.com [ossila.com]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ossila.com [ossila.com]

- 11. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 12. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 13. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Synthesis and Purification of 3,4-Ethylenedioxypyrrole (EDOP) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the 3,4-ethylenedioxypyrrole (EDOP) monomer, a critical building block in the development of conducting polymers and functional materials relevant to the pharmaceutical and electronics industries. This document details established synthetic routes, purification protocols, and key quantitative data to facilitate its preparation in a laboratory setting.

Synthesis of this compound (EDOP)

The most prevalent and efficient method for the synthesis of the core this compound monomer involves the acid-catalyzed transetherification of a 3,4-dimethoxypyrrole derivative with ethylene (B1197577) glycol. Additionally, functionalized EDOP derivatives can be prepared, for instance, by reacting with epibromohydrin (B142927) to introduce hydroxyl groups.

Synthesis of the Core EDOP Monomer via Transetherification

This pathway begins with a 3,4-dimethoxypyrrole derivative, which undergoes a transetherification reaction with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid (PTSA), to yield the this compound.

Reaction Scheme:

Figure 1: Synthesis of this compound via transetherification.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below.

| Parameter | Value | Notes |

| Starting Material | N-protected 3,4-dimethoxy-1H-pyrrole | The N-H group is often protected (e.g., with a tosyl or Boc group) to prevent side reactions. |

| Reagents | Ethylene glycol (excess) | Acts as both reactant and solvent. |

| p-Toluenesulfonic acid monohydrate | Catalyst. | |

| Solvent | Toluene | To facilitate azeotropic removal of methanol. |

| Stoichiometry | 1 equivalent of N-protected 3,4-dimethoxypyrrole | |

| 10-20 equivalents of ethylene glycol | ||

| 0.1-0.2 equivalents of p-toluenesulfonic acid | ||

| Temperature | Reflux (typically ~110-120 °C) | |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |

| Work-up | 1. Cool the reaction mixture. 2. Dilute with an organic solvent (e.g., ethyl acetate). 3. Wash with saturated sodium bicarbonate solution and brine. 4. Dry the organic layer over anhydrous sodium sulfate. 5. Concentrate under reduced pressure. | The N-protecting group is typically removed in a subsequent step if the free pyrrole (B145914) is desired. |

N-Alkylation of this compound

The pyrrolic nitrogen of EDOP can be readily alkylated to introduce various functionalities.[1] This is typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide.[1]

Reaction Scheme:

Figure 2: General workflow for the N-alkylation of this compound.

Experimental Protocol:

The following is a general procedure for the N-alkylation of a pyrrole derivative, which can be adapted for EDOP.[1]

| Parameter | Value | Notes |

| Starting Material | This compound | |

| Reagents | Sodium hydride (NaH), 60% dispersion in mineral oil | Strong base for deprotonation.[1] |

| Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) | Alkylating agent.[1] | |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | [1] |

| Stoichiometry | 1 equivalent of EDOP | |

| 1.1-1.2 equivalents of NaH | [1] | |

| 1.1-1.5 equivalents of alkyl halide | [1] | |

| Temperature | 0 °C for deprotonation, then room temperature for alkylation. | [1] |

| Reaction Time | 2-24 hours | Monitored by TLC.[1] |

| Work-up | 1. Quench with saturated aqueous ammonium (B1175870) chloride solution. 2. Extract with an organic solvent (e.g., diethyl ether). 3. Wash the organic layer with water and brine. 4. Dry over anhydrous magnesium sulfate. 5. Concentrate under reduced pressure.[1] |

Purification of this compound (EDOP)

Purification of the synthesized EDOP monomer is crucial to ensure high-quality polymers and reproducible results in subsequent applications. The two primary methods for purifying EDOP are column chromatography and vacuum distillation.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds based on their polarity.[2] For EDOP, silica (B1680970) gel is a common stationary phase.[3]

Experimental Protocol:

The following provides general guidance for the purification of a moderately polar compound like EDOP using silica gel column chromatography.

| Parameter | Description | Typical Values/System |

| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | The choice depends on the difficulty of the separation.[2] |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent. | A common starting point is a mixture of hexanes and ethyl acetate. The ratio is optimized using Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.2-0.4 for the desired product.[3] |

| Sample Loading | The crude product is dissolved in a minimum amount of the eluent or a more polar solvent and loaded onto the column. | Dry loading by adsorbing the crude product onto a small amount of silica gel is also an effective method. |

| Elution | The eluent is passed through the column, and fractions are collected. | The composition of the eluent can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to separate compounds with different polarities. |

| Fraction Analysis | The collected fractions are analyzed by TLC to identify those containing the pure product. | |

| Isolation | The pure fractions are combined and the solvent is removed under reduced pressure. |

Purification by Vacuum Distillation

For thermally stable, liquid monomers like EDOP, vacuum distillation is an effective purification method.[4][5] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[4][5]

Experimental Protocol:

The following is a general procedure for vacuum distillation.[4]

| Parameter | Description | Notes |

| Apparatus | A standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum source (pump), and a manometer. | Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.[4] |

| Pressure | The pressure is reduced using a vacuum pump. | The optimal pressure will depend on the boiling point of EDOP. A pressure of a few mmHg is often suitable for such compounds.[4] |

| Temperature | The flask is heated gently in a heating mantle or oil bath. | The temperature should be raised gradually to avoid bumping. A stir bar or boiling chips should be used for smooth boiling. |

| Fraction Collection | The fraction that distills at a constant temperature and pressure is collected as the pure product. | The boiling point of this compound is reported to be in the range of 80-85 °C at a pressure of 0.1 mmHg. |

| Safety | Safety glasses should be worn at all times. A blast shield is recommended due to the risk of implosion under vacuum. |

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound and its derivatives.

Table 1: Synthesis and Purification of this compound

| Synthetic Method | Starting Material | Typical Yield | Purification Method | Purity |

| Transetherification | N-tosyl-3,4-dimethoxypyrrole | 60-70% | Column Chromatography & Vacuum Distillation | >98% |

Table 2: N-Alkylation of Pyrrole Derivatives

| Pyrrole Derivative | Alkylating Agent | Base | Solvent | Typical Yield |

| 3,4-Diethyl-2,5-dimethyl-1H-pyrrole[1] | Alkyl Halide[1] | NaH[1] | DMF[1] | 70-90%[1] |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Figure 3: Workflow for the synthesis and purification of this compound.

Figure 4: Workflow for the N-alkylation of this compound.

References

Polymerization Mechanism of 3,4-Ethylenedioxypyrrole: A Technical Guide

This technical guide provides an in-depth exploration of the polymerization mechanisms of 3,4-Ethylenedioxypyrrole (EDOP), a heterocyclic monomer that yields the conductive polymer poly(this compound) (PEDOP). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed overview of synthesis, quantitative data, and experimental protocols.

Introduction

Poly(this compound) (PEDOP) is a conductive polymer that has garnered significant interest due to its unique combination of properties inherited from both polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT). The 3,4-ethylenedioxy substitution on the pyrrole (B145914) ring enhances the electrochemical and optical properties of the resulting polymer. PEDOP is noted for its high stability in both its neutral and doped (conducting) states, a low oxidation potential, and distinct electrochromic behavior, switching between a colored neutral state and a highly transmissive oxidized state. These characteristics make it a promising material for applications in electrochromic devices, sensors, and as a matrix for drug delivery. This guide will delve into the primary methods of PEDOP synthesis: electrochemical and chemical oxidative polymerization.

Polymerization Mechanisms

The polymerization of EDOP, analogous to other heterocyclic monomers like pyrrole and EDOT, proceeds via an oxidative mechanism. This process can be initiated either electrochemically or through the use of chemical oxidizing agents. The fundamental steps involve the oxidation of the EDOP monomer to form a radical cation, followed by the coupling of these radicals to form dimers and oligomers, and subsequent chain propagation to yield the final polymer.

Electrochemical Polymerization

Electrochemical polymerization is a widely used technique for generating thin, uniform, and adherent films of conductive polymers directly onto an electrode surface. The process is initiated by the application of an electric potential to an electrode immersed in a solution containing the EDOP monomer and a supporting electrolyte.

The mechanism involves the following key steps:

-

Oxidation of the Monomer: At a sufficiently positive potential, the EDOP monomer is oxidized at the anode to form a radical cation.

-

Dimerization: Two radical cations then couple to form a dimer, with the expulsion of two protons.

-

Chain Propagation: The dimer, being more easily oxidized than the monomer, is further oxidized to a radical cation. This radical cation then reacts with other monomer radical cations or oligomers, leading to the growth of the polymer chain.

-

Deposition: The growing polymer chain, which is in its oxidized (doped) and insoluble state, deposits onto the surface of the electrode.

The properties of the resulting PEDOP film, such as its thickness, morphology, and conductivity, can be controlled by modulating the electrochemical parameters, including the applied potential or current, the scan rate (in cyclic voltammetry), the concentration of the monomer and electrolyte, and the choice of solvent.

Chemical Oxidative Polymerization

Chemical oxidative polymerization offers a scalable method for producing PEDOP in powder form. This technique employs a chemical oxidizing agent to initiate the polymerization in a solution containing the EDOP monomer.

The mechanism is similar to that of electropolymerization, with the oxidant serving to remove electrons from the monomer:

-

Initiation: The oxidant, such as ferric chloride (FeCl₃), abstracts an electron from the EDOP monomer to generate a radical cation.

-

Propagation: The EDOP radical cations then couple and propagate, as described in the electrochemical mechanism, to form the polymer chain.

-

Termination: The polymerization process continues until the monomer is consumed or the oxidant is depleted.

The resulting polymer is obtained as a precipitate, which can then be collected, washed, and dried. The choice of oxidant, solvent, and reaction temperature can influence the molecular weight, yield, and conductivity of the final polymer.

Visualization of the Polymerization Mechanism

The following diagram illustrates the proposed pathway for the oxidative polymerization of this compound.

Caption: Oxidative polymerization pathway of EDOP.

Quantitative Data

The following tables summarize quantitative data reported for the synthesis and properties of poly(this compound) and its copolymers.

| Parameter | Chemical Polymerization (Copolymer with Pyrrole) | Electrochemical Polymerization (Copolymer with Pyrrole) | Reference |

| Oxidant/Electrolyte | Ferric Chloride (FeCl₃) | Lithium Perchlorate (B79767) (LiClO₄) | [1] |

| Solvent | Acetonitrile (B52724) (ACN) | Acetonitrile (ACN) | [1] |

| Monomer Concentration | 0.1 M (total) | 0.1 M (total) | [1] |

| Oxidant/Monomer Ratio | 1 | N/A | [1] |

| Conductivity (S/cm) | 4.40 x 10⁻⁴ | 3.14 x 10⁻⁴ | [1] |

Note: Data for homopolymers of EDOP is limited in the reviewed literature; the values above are for copolymers, which provide an indication of the expected properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of PEDOP.

Chemical Oxidative Polymerization of EDOP

This protocol is adapted from procedures for the synthesis of similar conductive polymers.

Materials:

-

This compound (EDOP) monomer

-

Anhydrous ferric chloride (FeCl₃) as the oxidant

-

Acetonitrile (ACN) as the solvent

-

Methanol (B129727) for washing

Procedure:

-

In a round-bottom flask, dissolve the desired amount of EDOP monomer in acetonitrile.

-

In a separate beaker, prepare a solution of ferric chloride in acetonitrile. A typical molar ratio of oxidant to monomer is 2:1 to ensure complete polymerization.

-

Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the ferric chloride solution dropwise to the stirred monomer solution.

-

Allow the reaction to proceed with continuous stirring for 24 hours at 0-5 °C.

-

After 24 hours, terminate the reaction by adding methanol to the mixture.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer product repeatedly with methanol until the filtrate is colorless to remove any unreacted monomer and residual oxidant.

-

Dry the final PEDOP powder in a vacuum oven at 50 °C for 24 hours.

Electrochemical Polymerization of EDOP

This protocol describes the deposition of a PEDOP film onto a working electrode.

Materials and Equipment:

-

EDOP monomer

-

Lithium perchlorate (LiClO₄) as the supporting electrolyte

-

Acetonitrile (ACN) as the solvent

-

A three-electrode electrochemical cell (working, counter, and reference electrodes)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare the electrolyte solution by dissolving 0.1 M LiClO₄ in acetonitrile.

-

Add the EDOP monomer to the electrolyte solution to a final concentration of 0.01 M.

-

Assemble the three-electrode cell with the desired working electrode (e.g., platinum button or ITO-coated glass), a platinum wire counter electrode, and a Ag/Ag⁺ reference electrode.

-

Immerse the electrodes in the monomer-electrolyte solution.

-

Perform the electropolymerization using cyclic voltammetry. A typical potential range is from -1.4 V to +0.8 V vs. Ag/Ag⁺ at a scan rate of 20-50 mV/s for a specified number of cycles.

-

After polymerization, rinse the polymer-coated working electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the PEDOP film under a stream of inert gas (e.g., nitrogen or argon).

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of PEDOP.

Caption: General workflow for PEDOP synthesis and characterization.

Conclusion

The polymerization of this compound provides a versatile route to a stable and highly functional conductive polymer. Both electrochemical and chemical oxidative methods are effective for synthesizing PEDOP, with the choice of method depending on the desired form of the final product—a thin film or a powder. The properties of PEDOP can be tailored by controlling the synthesis parameters, offering opportunities for its application in a wide range of advanced technologies. Further research into the synthesis of PEDOP homopolymers is warranted to fully elucidate the structure-property relationships and expand its utility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Poly(3,4-Ethylenedioxypyrrole)

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize poly(this compound) (PEDOP), a conductive polymer with significant potential in various applications, including bioelectronics and drug delivery.[1] This document details the principles behind each analytical method, provides structured data for key spectroscopic features, outlines experimental protocols, and illustrates the analytical workflow.

Introduction to Poly(this compound) (PEDOP)

Poly(this compound) (PEDOP) is a conductive polymer that combines the advantageous properties of both polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT). The 3,4-ethylenedioxy substitution on the pyrrole (B145914) ring lowers the oxidation potential of the monomer, resulting in a polymer with enhanced electrochemical stability.[1][2] Like its well-known analogue PEDOT, PEDOP exhibits excellent electronic conductivity in its doped state and displays distinct electrochromic behavior, switching between a colored neutral form and a highly transmissive oxidized form.[2] These properties make it a material of interest for applications requiring stable, biocompatible, and electronically active interfaces. A thorough spectroscopic analysis is crucial for understanding its structure-property relationships.

Core Spectroscopic Characterization Techniques

The analysis of PEDOP relies on a suite of spectroscopic techniques that probe its electronic and vibrational properties. These methods are essential for confirming the polymer's chemical structure, understanding its electronic transitions, and characterizing its redox states.

UV-Vis-NIR Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a primary tool for investigating the electronic structure of PEDOP. The absorption of light in this range corresponds to electronic transitions within the polymer's conjugated π-system. The spectra are highly sensitive to the polymer's oxidation (doping) level.

-

Neutral State: In its reduced, neutral state, PEDOP typically exhibits a strong absorption peak in the visible region. This absorption is attributed to the π-π* electronic transition of the conjugated backbone.[2][3] For PEDOP, this transition results in a bright red appearance.[2]

-

Doped State: Upon electrochemical or chemical oxidation (p-doping), charge carriers known as polarons and bipolarons are introduced into the polymer backbone.[3][4] This process leads to the formation of new electronic states within the band gap. Consequently, the intensity of the π-π* transition decreases, and new absorption bands appear at lower energies (in the NIR region), which are characteristic of polaron and bipolaron states.[3][5] This change is responsible for the electrochromic shift to a highly transmissive blue-gray color in the doped, conducting form.[2]

Spectroelectrochemistry is a powerful technique that combines UV-Vis-NIR spectroscopy with electrochemistry.[6] It allows for in-situ monitoring of the changes in the absorption spectra as the polymer film is switched between its different redox states, providing direct insight into the electronic structure of the charge carriers.[5][7]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). It is highly effective for identifying specific functional groups and confirming the successful polymerization of the EDOP monomer. Characteristic peaks for PEDOP include the C-O-C stretching vibrations of the ethylenedioxy ring and the C=C and C-C stretching modes of the pyrrole ring.[3][8]

-

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the π-conjugated backbone of conducting polymers, as these modes often result in a significant change in polarizability.[9] It is an excellent tool for probing conjugation pathways and morphology.[9] Resonance Raman spectroscopy, where the excitation wavelength is tuned to match an electronic transition, can selectively enhance the vibrational modes coupled to that transition, providing further insight into the polymer's electronic and molecular structure.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the precise chemical structure of the EDOP monomer and any soluble oligomers.[11][12] ¹H and ¹³C NMR spectra can confirm the identity and purity of the synthesized monomer before polymerization.[12][13] However, due to the insoluble and often amorphous nature of the final PEDOP polymer, solid-state NMR is typically required for its structural analysis, which can be more complex to interpret than solution-state NMR.[14]

Data Presentation

The following tables summarize key spectroscopic data for PEDOP and its close analogue, PEDOT, which serves as an excellent reference point.

Table 1: Key FTIR Vibrational Bands for PEDOT (Analogue for PEDOP)

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| ~1515 | C=C Asymmetric Stretching | [3] |

| ~1315 | C-C Inter-ring Stretching | [3] |

| 1200 - 1000 | C-O-C Stretching (Ethylenedioxy Group) | [3][11] |

| ~972, 915, 832 | C-S Stretching (Thiophene Ring) | [3][11] |

Note: The C-S stretching bands in PEDOT would be replaced by vibrations associated with the N-H and C-N bonds of the pyrrole ring in PEDOP.

Table 2: UV-Vis-NIR Absorption Data for PEDOP and Analogues

| Polymer State | Absorption Peak (λmax) | Electronic Transition | Reference(s) |

|---|---|---|---|

| PEDOP (Neutral) | ~600 nm (onset at 2.05 eV) | π-π* | [2] |

| PEDOT (Neutral) | ~600 nm | π-π* | [15] |

| PEDOT (Oxidized/Doped) | ~900 nm | Polaron Bands | [15] |

| PEDOT (Oxidized/Doped) | > 1000 nm | Bipolaron Bands | [3] |

Note: Oxidized PEDOP shows a broad absorption in the NIR region, consistent with the formation of polaron and bipolaron states.[2]

Table 3: Key Raman Shifts for PEDOT (Analogue for PEDOP)

| Raman Shift (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| ~1424-1440 | Cα=Cβ Symmetric Stretching | [16] |

| ~1500-1540 | Cα=Cβ Asymmetric Stretching | [17] |

| ~1260 | Cα-Cα' Inter-ring Stretching | [17] |

Note: These vibrational modes are characteristic of the conjugated backbone and are highly sensitive to the polymer's doping level.

Experimental Protocols

This section provides generalized protocols for the synthesis and spectroscopic characterization of PEDOP.

Protocol: Electrochemical Polymerization of PEDOP

This protocol describes the synthesis of a PEDOP film on an electrode surface.

-

Prepare the Electrolyte Solution: Dissolve the monomer, this compound (EDOP), at a concentration of 10-50 mM in a suitable organic solvent (e.g., acetonitrile (B52724) or propylene (B89431) carbonate).

-

Add Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M lithium perchlorate (B79767) (LiClO₄), to the solution to ensure conductivity.

-

Set up the Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., platinum button, ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).[2]

-

Purge with Inert Gas: Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes before and during the experiment.

-

Electropolymerization: Polymerize the monomer onto the working electrode using either cyclic voltammetry (CV) or potentiostatic methods. For CV, scan the potential repeatedly in a range that covers the monomer's oxidation potential (e.g., from -1.4 V to +0.8 V vs. Ag/Ag⁺).[2] A polymer film will gradually deposit on the working electrode.

-

Rinse and Dry: After deposition, carefully rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte, then dry it under a stream of inert gas.

Protocol: UV-Vis-NIR Spectroelectrochemistry

This protocol allows for the characterization of the electronic properties of the PEDOP film at various doping levels.

-

Prepare a Fresh Electrolyte Solution: Prepare a monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in propylene carbonate).

-

Set up the Spectroelectrochemical Cell: Place the PEDOP-coated working electrode, counter electrode, and reference electrode in a specialized cuvette (an optically transparent thin-layer electrochemical cell) containing the fresh electrolyte.

-

Position in Spectrometer: Place the cell in the sample holder of a UV-Vis-NIR spectrometer.

-

Acquire Spectra: Apply a series of potentials to the working electrode using a potentiostat. At each potential, allow the system to equilibrate and then record the full UV-Vis-NIR spectrum. Start with a potential that fully reduces the polymer to its neutral state (e.g., -0.9 V) and incrementally increase the potential to oxidize it.[2]

-

Data Analysis: Plot the absorbance spectra as a function of the applied potential to observe the decay of the π-π* transition and the emergence of polaron/bipolaron bands.

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of PEDOP.

Caption: Workflow for the synthesis and spectroscopic analysis of PEDOP.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The structure and properties of PEDOT synthesized by template-free solution method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. Spectroelectrochemistry - Wikipedia [en.wikipedia.org]

- 7. Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Raman Spectroscopy Used to Study the Molecular Structure and Electronic Property Relationship in Conjugated Polymers- Oxford Instruments [andor.oxinst.com]

- 10. Raman spectroscopy and microscopy of electrochemically and chemically doped high-mobility semiconducting polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00356B [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular-scale analysis of the polymerization of Poly (3,4- ethylenedioxythiophene) (PEDOT) [udspace.udel.edu]

- 17. researchgate.net [researchgate.net]

Mind the Gap: A Theoretical and Methodological Guide to Understanding 3,4-Ethylenedioxypyrrole (EDOP) and its Oligomers

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the landscape of conducting polymers is rich with theoretical and experimental studies, a notable gap exists in the comprehensive theoretical understanding of 3,4-ethylenedioxypyrrole (EDOP) and its oligomers. This technical guide addresses this gap by providing a foundational framework based on analogous, well-studied systems like polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT). This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a predictive overview of EDOP's properties and detailed methodological guidance for future theoretical and experimental investigations.

Introduction: The Promise of EDOP

Poly(this compound) (PEDOP) stands as a promising electroactive and conducting polymer, valued for its high stability in both neutral and doped states.[1] The incorporation of the 3,4-ethylenedioxy bridge to the pyrrole (B145914) backbone is known to enhance the electrochemical and optical properties of the resulting polymer.[2] Despite its potential, dedicated theoretical studies on EDOP oligomers remain scarce, hindering a deeper, molecular-level understanding of its structure-property relationships. This guide aims to bridge this gap by leveraging the extensive theoretical knowledge available for its constituent parent, polypyrrole, and its structural analog, PEDOT.

Theoretical Framework: Insights from Polypyrrole and its Derivatives

The theoretical investigation of conducting polymers like polypyrrole heavily relies on quantum chemical methods, primarily Density Functional Theory (DFT). These computational tools provide invaluable insights into the geometric and electronic properties that govern the behavior of these materials.

Computational Methodologies

A robust theoretical study of EDOP and its oligomers would typically employ DFT calculations. The choice of functional and basis set is critical for obtaining accurate results. Based on studies of similar systems, the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-31G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting the properties of pyrrole-based oligomers.[3] For more precise calculations of interaction energies, dispersion corrections (e.g., Grimme's D3) are often incorporated.[4] Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra and understanding the nature of excited states.

Key Electronic Properties

The electronic properties of conducting polymer oligomers are fundamentally linked to their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that dictates the polymer's conductivity and optical properties. As the length of the oligomer chain increases, the HOMO-LUMO gap is expected to decrease, leading to a red-shift in the absorption spectrum.

Predicted Quantitative Data for EDOP Oligomers

Table 1: Predicted Geometric and Electronic Properties of EDOP Oligomers as a Function of Chain Length (n).

| Number of Monomer Units (n) | Predicted Bond Length Alternation (BLA) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| 1 (Monomer) | High | Low | High | Large |

| 2 (Dimer) | ↓ | ↑ | ↓ | ↓ |

| 3 (Trimer) | ↓ | ↑ | ↓ | ↓ |

| ... | ... | ... | ... | ... |

| Polymer | Low | High | Low | Small |

Note: The arrows indicate the expected trend (↑ for increase, ↓ for decrease) as the number of monomer units increases. Absolute values would require specific DFT calculations.

Table 2: Predicted Electrochemical Properties of EDOP Oligomers.

| Property | Predicted Trend with Increasing Chain Length | Rationale |

| Ionization Potential (IP) | Decrease | The HOMO level increases, making it easier to remove an electron. |

| Electron Affinity (EA) | Increase | The LUMO level decreases, making it more favorable to accept an electron. |

| Oxidation Potential | Decrease | Correlates with the ease of removing an electron (lower IP). |

Experimental Protocols: Synthesis and Characterization

A thorough theoretical investigation of EDOP and its oligomers must be complemented by robust experimental validation. The following section outlines the key experimental methodologies for the synthesis and characterization of these materials.

Synthesis of Poly(this compound)

PEDOP can be synthesized through both chemical and electrochemical polymerization methods.

-

Chemical Oxidative Polymerization : This method involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent like acetonitrile.[5] This approach is advantageous for large-scale production.

-

Electrochemical Polymerization : This technique allows for the direct deposition of a PEDOP film onto an electrode surface by applying an appropriate potential to a solution containing the EDOP monomer and a supporting electrolyte.[6][7] This method offers excellent control over the film thickness and morphology.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized EDOP polymers and oligomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the characteristic vibrational modes of the polymer, confirming its chemical structure. For instance, the C-O-C stretching vibrations in the EDOP structure are typically observed in the range of 1059-1087 cm⁻¹.[5]

-

Scanning Electron Microscopy (SEM) : Provides information on the surface morphology of the polymer films.

-

Thermogravimetric Analysis (TGA) : Used to assess the thermal stability of the polymer.

-

Cyclic Voltammetry (CV) : A key electrochemical technique to determine the redox properties, including the oxidation and reduction potentials of the polymer.

-

UV-Vis-NIR Spectroscopy : Employed to determine the optical properties, such as the absorption spectrum and the optical bandgap.

Visualizing Theoretical Concepts and Workflows

To aid in the understanding of the theoretical concepts and the workflow of a computational study, the following diagrams are provided.

Conclusion and Future Outlook

The theoretical study of this compound and its oligomers represents a significant and underexplored area of research. While direct computational data is limited, a robust framework for investigation can be constructed by drawing parallels with polypyrrole and its derivatives. This guide provides the necessary theoretical background, predicted trends in key properties, and detailed experimental protocols to empower researchers to embark on comprehensive studies of EDOP. Future work in this area will be crucial for unlocking the full potential of this promising conducting polymer in a variety of applications, from organic electronics to biomedical devices. By combining the computational and experimental approaches outlined here, the scientific community can begin to fill the existing knowledge gap and pave the way for the rational design of novel EDOP-based materials with tailored functionalities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An accurate cost effective DFT approach to study the sensing behaviour of polypyrrole towards nitrate ions in gas and aqueous phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Dioxopyrroles: A Technical Guide to their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of dioxopyrroles. This class of compounds, encompassing pyrrolidine-2,5-diones (succinimides) and pyrrole-2,5-diones (maleimides), holds significant importance in medicinal chemistry and bioconjugation. This document details key historical syntheses, modern experimental protocols, and the mechanisms of action that underpin their broad utility.

Pyrrolidine-2,5-diones (Succinimides)

Discovery and Historical Development

The simplest member of this class, succinimide (B58015), has been known for over a century. One of the earliest methods for its preparation involved the thermal decomposition of ammonium (B1175870) succinate. This process, while historically significant, has been largely superseded by more modern and efficient methods.

A pivotal moment in the history of succinimides was the discovery of their anticonvulsant properties in the mid-20th century. This led to the development of a crucial class of antiepileptic drugs. Phensuximide was first used clinically in 1953 for the treatment of absence seizures. This was followed by the introduction of ethosuximide (B1671622) in the 1950s, which received FDA approval in 1960 and remains a key medication for absence seizures today[1]. These developments spurred further research into the synthesis and pharmacological activity of substituted succinimides.

Historical Synthetic Methods

The table below summarizes key historical methods for the synthesis of succinimide and its derivatives, providing a comparative look at their reaction conditions and yields.

| Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Year |

| Succinimide | Succinic acid, Aqueous ammonia (B1221849) | Gentle heating to form ammonium succinate, followed by distillation at 275-289°C | 82-83% | 1936 |

| Succinimide | Succinic acid, Aqueous ammonia | Neutralization, evaporation, and rapid heating of the residue | ~70% | 1937 |

| N-Phenylsuccinimide | Phenylsuccinic acid or its anhydride (B1165640), Methylamine (B109427) | Reaction with methylamine | Not specified | - |

Modern Synthetic Protocols

The synthesis of medicinally important succinimides often involves multi-step sequences. Below are detailed experimental protocols for the synthesis of the anticonvulsant drugs ethosuximide and phensuximide.

The synthesis of ethosuximide, 3-ethyl-3-methylpyrrolidine-2,5-dione, can be achieved through a multi-step process starting from methyl ethyl ketone and ethyl cyanoacetate[2][3][4][5].

-

Knoevenagel Condensation: Methyl ethyl ketone is condensed with ethyl cyanoacetate (B8463686) under Knoevenagel conditions to yield an intermediate.

-

Michael Addition: The resulting product undergoes a Michael addition with hydrogen cyanide.

-

Hydrolysis and Decarboxylation: The dinitrile formed is then subjected to acidic hydrolysis and decarboxylation to produce 2-ethyl-2-methylsuccinic acid.

-

Cyclization: The succinic acid derivative is reacted with ammonia to form the diammonium salt, which upon heating, undergoes cyclization to yield ethosuximide[2][3][4].

Phensuximide, N-methyl-3-phenylpyrrolidine-2,5-dione, can be synthesized by the reaction of phenylsuccinic acid or its anhydride with methylamine.

-

Amidation: Phenylsuccinic anhydride is reacted with methylamine to form the corresponding maleanilic acid derivative.

-

Cyclodehydration: The intermediate acid is then heated, often in the presence of a dehydrating agent, to effect ring closure and form phensuximide.

Mechanism of Action: Anticonvulsant Activity

Succinimide anticonvulsants, such as ethosuximide, exert their therapeutic effect by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons[6][7][8]. The excessive activity of these channels is implicated in the generation of the characteristic spike-and-wave discharges seen in absence seizures. By blocking these channels, succinimides reduce the flow of calcium ions into the neurons, thereby dampening the abnormal rhythmic firing and preventing the occurrence of seizures.

Pyrrole-2,5-diones (Maleimides)

Discovery and Historical Development

Maleimides are characterized by a pyrrole (B145914) ring with two carbonyl groups at positions 2 and 5. The parent compound, maleimide (B117702), is a versatile building block in organic synthesis. The development of synthetic methods for N-substituted maleimides has been crucial for their application in various fields. A common and historically important method involves the reaction of maleic anhydride with a primary amine to form a maleamic acid, followed by cyclodehydration.

The unique reactivity of the carbon-carbon double bond in the maleimide ring towards nucleophiles, particularly thiols, has made them indispensable reagents in bioconjugation chemistry for over 50 years[9]. This reactivity allows for the specific and efficient labeling of proteins and other biomolecules.

Historical and Modern Synthetic Methods

The synthesis of N-substituted maleimides has evolved to improve yields and accommodate a wider range of substrates. The following table highlights a key method for the preparation of an N-aryl maleimide.

| Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Reference |

| N-Phenylmaleimide | Maleic anhydride, Aniline (B41778) | 1. Ether, room temp, 1 hr2. Acetic anhydride, Sodium acetate (B1210297), steam bath, 30 min | 75-80% (crude) | Organic Syntheses[10] |

Modern Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted maleimides and their application in bioconjugation.

This two-step procedure is a classic method for preparing N-phenylmaleimide[10].

-

Formation of Maleanilic Acid:

-

Dissolve maleic anhydride (2 moles) in ethyl ether (2.5 L) in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Slowly add a solution of aniline (2 moles) in ether (200 mL) through the dropping funnel.

-

Stir the resulting suspension at room temperature for 1 hour, then cool to 15-20°C.

-

Collect the precipitated maleanilic acid by suction filtration. The yield is typically 97-98%.

-

-

Cyclodehydration to N-Phenylmaleimide:

-

In an Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).

-

Add the maleanilic acid (316 g) and dissolve the suspension by heating on a steam bath for 30 minutes.

-

Cool the reaction mixture and pour it into ice water (1.3 L).

-